Cas no 1802924-15-7 (tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate)

tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
- EOS-62110
- Carbamic acid, N-[5-amino-4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxypheny…
- Carbamic acid, N-[5-amino-4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
- 1802924-15-7
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- インチ: 1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22)
- InChIKey: UXTORUSZNFZEPZ-UHFFFAOYSA-N
- ほほえんだ: N(C1C=C(N)C(N(C)CCN(C)C)=CC=1OC)C(=O)OC(C)(C)C
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1391188-1g |
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
1802924-15-7 | 98% | 1g |
$1037.0 | 2025-02-21 | |
Ambeed | A1391188-250mg |
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
1802924-15-7 | 98% | 250mg |
$519.0 | 2025-02-21 | |
Ambeed | A1391188-100mg |
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
1802924-15-7 | 98% | 100mg |
$260.0 | 2025-02-21 |
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamateに関する追加情報
Introduction to Tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate and Its Significance in Modern Chemical Biology
Tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a compound with the CAS number 1802924-15-7, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in pharmaceutical research and development. The presence of multiple functional groups, including amines and methoxy substituents, makes it a versatile candidate for further exploration in drug discovery.
The molecular structure of tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a testament to the ingenuity of synthetic chemists. The tert-butyl group provides steric hindrance, which can be crucial in modulating the reactivity and selectivity of the molecule. This feature is particularly valuable in designing molecules that interact with biological targets in a precise manner. Additionally, the combination of amino and methoxy groups introduces potential sites for hydrogen bonding and other non-covalent interactions, which are essential for binding to biological receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the complexity of molecular interactions. The compound 1802924-15-7 has emerged as a promising candidate in this context. Its unique structural features make it an attractive scaffold for designing molecules that can modulate biological pathways involved in various diseases. For instance, studies have suggested that molecules with similar structural motifs may have potential applications in treating neurological disorders by interacting with specific neurotransmitter receptors.
The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of such complex molecules. Advanced computational techniques have enabled researchers to predict the binding affinities and interactions of tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate with biological targets. These predictions have guided experimental efforts, leading to more efficient synthesis and optimization of derivatives with enhanced pharmacological properties.
One of the most exciting aspects of this compound is its potential in drug discovery. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of a library of derivatives with tailored properties. Such libraries are invaluable for high-throughput screening (HTS), a process that has become indispensable in modern drug discovery. By systematically testing thousands of compounds for their biological activity, researchers can identify lead candidates that exhibit desirable therapeutic effects.
The significance of CAS number 1802924-15-7 extends beyond its structural complexity. It serves as a platform for exploring new chemical entities (NCEs) that could revolutionize the treatment of various diseases. The compound's ability to interact with biological targets in a selective manner makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.
In conclusion, tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate represents a significant advancement in chemical biology. Its unique structure and functional groups make it a versatile candidate for drug discovery and therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions faced today.
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